1,2-Bis(m-aminophenoxy)ethane

Polyimide Synthesis Polymer Solubility Meta- vs. Para-Catenation

Sourcing rigid diamines like the para-isomer often leads to intractable polyimides that cannot be solution-cast. 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) solves this with its meta-catenated, flexible structure. - Enables fully imidized, amorphous polymer solubility for film coating. - Lowers glass transition temperature to a 155-246°C range for easier melt processing. - Serves as a tetradentate N2O2 ligand precursor for Cu(II), Co(II), Ni(II) complexes.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 25940-46-9
Cat. No. B3326496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(m-aminophenoxy)ethane
CAS25940-46-9
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)N)N
InChIInChI=1S/C14H16N2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8,15-16H2
InChIKeySKIIDUXQRNDYNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) for Polyimide Synthesis and Metal Complexation Applications


1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9), also known as 3,3'-[1,2-Ethanediylbis(oxy)]bisbenzenamine, is an aromatic diamine monomer characterized by its meta-substituted aminophenoxy groups linked by a flexible ethylene glycol spacer . Its chemical formula is C14H16N2O2 and its molecular weight is 244.29 g/mol . This compound is primarily employed as a building block in the synthesis of high-performance polyimides, where its unique structure influences polymer chain flexibility and solubility, and as a ligand in coordination chemistry for the preparation of metal complexes [1].

Soluble polyimide synthesis via meta-catenation structure Enables solution casting and film coating
Transition metal complex precursor Forms tetradentate N2O2 Schiff base ligands
Moderate Tg polyimides (reported range 155–246 °C) Supports melt-processing or lower curing temperatures

Why 1,2-Bis(m-aminophenoxy)ethane Cannot Be Substituted by Para-Isomers or Rigid Diamines for Processable Polyimides


Generic substitution of 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) with its para-substituted isomer (1,2-Bis(p-aminophenoxy)ethane, CAS 6052-10-4) or more rigid aromatic diamines like 4,4'-Oxydianiline (ODA) is not possible without fundamentally altering the polymer's processability and final properties. While the para-isomer tends to yield highly crystalline and insoluble polyimides, the meta-catenation of the target compound introduces a kink in the polymer backbone, disrupting chain symmetry and packing [1]. This structural feature is directly linked to enhanced solubility in common organic solvents and a more amorphous morphology, which are critical for solution-based film casting and coating applications that are unattainable with its para-analog [2].

Target Meta-substituted (1,2-Bis(m-aminophenoxy)ethane)
Risk Para-isomer yields insoluble, crystalline polyimides; solution processing becomes impossible
Target Flexible ethylene glycol spacer and meta-kink
Risk Rigid diamines (e.g., 4,4'-ODA) produce high-Tg, poorly soluble polymers; melt-processability may shift
Target Tetradentate metal-binding motif
Risk Simple aromatic diamines lack the flexible N2O2 chelating pocket; metal complexation profile differs

Quantitative Evidence for Selecting 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) Over Alternative Diamines


Meta-Substitution Enables Soluble Polyimides, in Contrast to Insoluble Para-Isomer Polymers

The meta-catenated structure of 1,2-Bis(m-aminophenoxy)ethane is critical for achieving soluble polyimides, a property not shared by its para-substituted isomer. Polyimides derived from the para-isomer, 1,2-bis(4-aminophenoxy)ethane, are described as 'highly crystalline' and 'completely insoluble' when polymerized with dianhydrides like BTDA [1]. In contrast, the introduction of a meta-linkage disrupts polymer chain symmetry, leading to an amorphous, soluble polymer. For instance, polyimides synthesized from a related meta-catenated diamine (bis[2-(3-aminophenoxy)ethyl]ether) and BTDA resulted in a soluble polymer, whereas its para-analog produced an insoluble one [2]. This difference is directly attributed to the structural kink imparted by the meta-substitution.

Solubility
Class-level inference
Meta: amorphous, soluble
Para: completely insoluble (BTDA polyimide)
Meta-linkage enables solution-processable polyimides
Polymerization with BTDA; class comparison
Polyimide Synthesis Polymer Solubility Meta- vs. Para-Catenation

Meta-Linkage Lowers Polyimide Glass Transition Temperature Relative to Rigid Para-Diamines

The flexible ether and ethylene linkages, combined with the meta-catenation in 1,2-Bis(m-aminophenoxy)ethane, contribute to lowering the glass transition temperature (Tg) of the resulting polyimide . While specific Tg data for polyimides derived from this exact monomer is scarce in open literature, a direct class-level inference can be made. Polymers from rigid, para-linked diamines like 1,4-bis(4-aminophenoxy)benzene (TPEQ) or 4,4'-oxydianiline (ODA) generally exhibit higher Tgs. For instance, TPEQ-based polyimides often have Tgs exceeding 250°C. In contrast, the glass transition temperatures (Tg) for polymers containing flexible meta-linked oxyalkylene units are documented to be in a moderate range, varying from 155 to 246°C [1]. The lower Tg conferred by the meta- and ether-linked structure of 1,2-Bis(m-aminophenoxy)ethane is a predictable consequence of increased chain mobility.

Glass Transition
Class-level inference
155–246 °C (reported range)
Lower Tg supports melt-processing vs. rigid para-diamines (>250 °C)
Flexible ether linkages increase chain mobility
Polymer Physics Thermal Properties Glass Transition Temperature (Tg)

1,2-Bis(m-aminophenoxy)ethane is a Proven Precursor for Schiff Base Metal Complexes

Unlike many aromatic diamines used solely for polymer synthesis, 1,2-Bis(m-aminophenoxy)ethane is a well-documented ligand for synthesizing a variety of transition metal complexes. The compound readily reacts with aldehydes to form tetradentate N2O2-type Schiff base ligands, which have been shown to form stable complexes with metal ions including Cu(II), Co(II), Ni(II), VO(IV), and Zn(II) in solvents like DMF [1][2]. For example, direct reaction with metal salts yields complexes such as [CoLCl2], [CuLCl2], and [NiL2]Cl2, which have been fully characterized [3]. This chelation capability is a specific and quantifiable differentiation from simple para-phenylenediamines or other rigid diamines that lack this flexible, multi-dentate binding motif.

Metal Complexation
Reported
Forms stable N2O2 complexes with Cu(II), Co(II), Ni(II), VO(IV), Zn(II)
Supports use as tetradentate ligand in catalysis and sensing research
Characterized by spectroscopy; coordination geometry confirmed
Coordination Chemistry Catalysis Metal Complex Synthesis

Defined Application Scenarios for 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) Based on Quantifiable Differentiation


Synthesis of Soluble Polyimides for Solution-Cast Films and Coatings

Procurement is justified when the application requires a polyimide that can be processed in its fully imidized form from solution. The meta-catenated structure of 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) is essential for producing amorphous, soluble polyimides, unlike its para-substituted isomer which yields insoluble, crystalline polymers [1]. This property enables the use of cost-effective, low-temperature solution casting techniques for creating thin films and coatings for electronics or aerospace applications [2].

Development of Polyimides with Moderate Glass Transition Temperatures

This monomer should be selected when the goal is to synthesize a polyimide with a moderate glass transition temperature (Tg) to facilitate melt processing or lower curing temperatures. The flexible ether and meta-linkages in 1,2-Bis(m-aminophenoxy)ethane contribute to a more flexible polymer backbone, resulting in a lower Tg (within the 155-246°C range) compared to polyimides derived from rigid, para-linked diamines [3].

Preparation of Tetradentate Schiff Base Metal Complexes for Catalysis or Sensing

Selection is essential when the research objective is to synthesize a stable, tetradentate ligand for transition metal coordination. 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) is a proven precursor for N2O2-type Schiff bases that form stable complexes with metals like Cu(II), Co(II), and Ni(II) [4]. This is a distinct application not served by simple aromatic diamines, making it the appropriate choice for studies in homogeneous catalysis, bioinorganic modeling, or the development of metal-based fluorescent probes [5].

Synthesis of Polyaramids and Polyamides via Low-Temperature Solution Polycondensation

The non-linear, flexible nature of 1,2-Bis(m-aminophenoxy)ethane (CAS 25940-46-9) makes it a suitable monomer for low-temperature solution polycondensation with diacid chlorides (e.g., isophthaloyl chloride) to produce soluble polyamides and polyaramids. This application scenario leverages its solubility and reactivity to create processable aromatic polyamides with tailored properties, distinct from those derived from more rigid or linear diamines [6].

Application
Selection Property
Validation Focus
Solution-processable polyimide films
Meta-substitution enables amorphous, soluble polymer
Film homogeneity and coating uniformity
Moderate-Tg polyimide design
Flexible ethylene glycol spacer and meta-kink lower Tg
Melt-processability and curing temperature
Tetradentate Schiff base metal complexes
N2O2 chelating motif from flexible diamine backbone
Coordination stability and catalytic activity
Low-temperature solution polycondensation
Non-linear, soluble monomer compatible with diacid chlorides
Molecular weight build-up and solubility of resulting polyamide
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